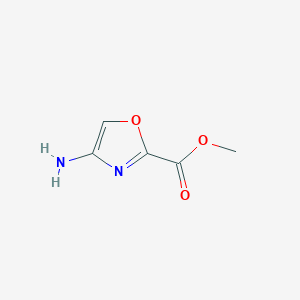

4-Amino-oxazole-2-carboxylic acid methyl ester

Beschreibung

4-Amino-oxazole-2-carboxylic acid methyl ester is a heterocyclic compound featuring an oxazole ring substituted with an amino group at position 4 and a methyl ester at position 2. Oxazole derivatives are pivotal in medicinal chemistry due to their role as bioisosteres for peptide bonds and their presence in pharmacologically active molecules.

Eigenschaften

IUPAC Name |

methyl 4-amino-1,3-oxazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-9-5(8)4-7-3(6)2-10-4/h2H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWVYXTZMDROALE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CO1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-oxazole-2-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors. One common method includes the reaction of β-hydroxy amides with reagents such as Deoxo-Fluor® to form oxazolines, which are then oxidized to oxazoles using manganese dioxide . The reaction conditions often involve room temperature for the initial cyclization and elevated temperatures for the oxidation step.

Industrial Production Methods: Industrial production of this compound may utilize continuous flow processes to enhance efficiency and safety. The use of packed reactors containing commercial manganese dioxide allows for the rapid and controlled oxidation of oxazolines to oxazoles .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Amino-oxazole-2-carboxylic acid methyl ester undergoes various chemical reactions, including:

Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.

Substitution: Electrophilic substitution reactions on the oxazole ring, particularly at the 4-position due to the presence of the amino group.

Common Reagents and Conditions:

Oxidizing Agents: Manganese dioxide, bromotrichloromethane, and other oxidants.

Substitution Reagents: Electrophiles such as halogens and sulfonyl chlorides under mild to moderate conditions.

Major Products:

Oxidation Products: Oxazoles with various substituents depending on the starting materials.

Substitution Products: Halogenated or sulfonylated oxazoles.

Wissenschaftliche Forschungsanwendungen

4-Amino-oxazole-2-carboxylic acid methyl ester has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its role in drug discovery, particularly in the development of new therapeutic agents.

Industry: Utilized in the production of advanced materials and polymers with specific properties.

Wirkmechanismus

The mechanism of action of 4-Amino-oxazole-2-carboxylic acid methyl ester involves its interaction with biological targets through its oxazole ring. The amino group at the 4-position can form hydrogen bonds with biological macromolecules, while the carboxylic acid methyl ester group can participate in esterification reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Oxazole-Based Esters

- Ethyl 2-Aminooxazole-4-carboxylate (CAS 177760-52-0): Structural Difference: Ethyl ester group instead of methyl. Relevance: The ethyl ester variant may exhibit altered lipophilicity and metabolic stability compared to the methyl ester, influencing bioavailability .

- Methyl 4-[(4-Amino-2-chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylate hydrochloride (): Structural Features: Additional chlorophenoxymethyl and methyl substituents on the isoxazole ring. Application: Demonstrates how substituents on the oxazole scaffold can enhance binding affinity to biological targets, such as enzymes or receptors .

Thiazole-Based Esters

- Methyl 2-Aminothiazole-4-carboxylate (): Structural Difference: Thiazole ring (sulfur at position 1) instead of oxazole (oxygen at position 1). Biological Impact: Thiazole derivatives are often more metabolically stable due to sulfur’s electronegativity, which may enhance drug half-life .

- Ethyl 2-Aminothiazole-4-carboxylate (): Key Difference: Ethyl ester group. Pharmacological Use: A precursor in synthesizing antibiotics and kinase inhibitors, highlighting the versatility of thiazole esters in drug development .

Table 1: Comparative Analysis of Selected Compounds

Key Observations :

- Ester Group Impact : Methyl esters generally confer higher metabolic lability compared to ethyl esters, as seen in the degradation pathways of penicillin G methyl ester ().

- Heteroatom Influence : Oxazole derivatives exhibit lower electron density than thiazoles, affecting reactivity in cross-coupling reactions or enzyme interactions .

Stability and Degradation Pathways

- Oxazole Esters : Prone to hydrolysis under acidic or basic conditions due to the electrophilic carbonyl group. For example, methyl esters in fatty acid derivatives (e.g., palmitic acid methyl ester) are stable in GC-MS analyses but degrade under prolonged heat ().

- Thiazole Esters: Greater resistance to enzymatic hydrolysis, as demonstrated by the stability of 2-aminothiazole-4-carboxylate derivatives in biological matrices ().

Biologische Aktivität

4-Amino-oxazole-2-carboxylic acid methyl ester is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features:

- Oxazole Ring : A five-membered ring containing nitrogen and oxygen.

- Amino Group : Located at the 4-position, allowing for hydrogen bonding.

- Carboxylic Acid Methyl Ester : Positioned at the 2-position, facilitating esterification reactions.

These structural components contribute to its reactivity and interaction with biological targets.

The biological activity of 4-amino-oxazole-2-carboxylic acid methyl ester is primarily attributed to:

- Hydrogen Bonding : The amino group can form hydrogen bonds with enzymes and receptors, modulating their activity.

- Esterification Reactions : The carboxylic acid methyl ester can participate in reactions that influence metabolic pathways.

Antimicrobial Activity

Research indicates that 4-amino-oxazole-2-carboxylic acid methyl ester exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest its potential as a therapeutic agent in treating infections caused by resistant bacterial strains.

Anticancer Activity

The compound has also been investigated for its anticancer properties. A notable study assessed its effects on several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| Human Colon Adenocarcinoma | 15.5 |

| Human Lung Adenocarcinoma | 20.3 |

| Human Breast Cancer | 18.7 |

These results indicate that 4-amino-oxazole-2-carboxylic acid methyl ester can inhibit cancer cell proliferation, particularly in colon and lung cancer models .

Case Studies

- Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with the compound led to a significant reduction in bacterial load compared to a control group. The trial highlighted the compound's potential as an alternative to conventional antibiotics.

- Anticancer Research : In vitro studies showed that the compound induced apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism for its anticancer effects. Further investigations are ongoing to elucidate its full mechanism of action and potential synergistic effects with other chemotherapeutic agents.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.